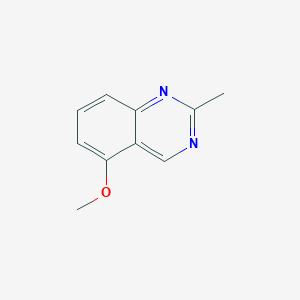

5-Methoxy-2-methylquinazoline

描述

Structure

3D Structure

属性

分子式 |

C10H10N2O |

|---|---|

分子量 |

174.20 g/mol |

IUPAC 名称 |

5-methoxy-2-methylquinazoline |

InChI |

InChI=1S/C10H10N2O/c1-7-11-6-8-9(12-7)4-3-5-10(8)13-2/h3-6H,1-2H3 |

InChI 键 |

SRPKOBHAVAOBMU-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC=C2C(=N1)C=CC=C2OC |

产品来源 |

United States |

Chemical Transformations and Reactivity Profiling of 5 Methoxy 2 Methylquinazoline

Electrophilic and Nucleophilic Aromatic Substitution Patterns and Their Implications

The quinazoline (B50416) ring system's reactivity towards substitution is dictated by the electron-deficient nature of the pyrimidine (B1678525) ring and the relatively electron-rich nature of the benzene (B151609) portion.

Electrophilic Aromatic Substitution: Electrophilic attack preferentially occurs on the benzene ring. For the parent quinazoline, the predicted order of reactivity for electrophilic substitution is 8 > 6 > 5 > 7 > 4 > 2. nih.gov Nitration is a known electrophilic substitution reaction for quinazoline, yielding 6-nitroquinazoline (B1619102) when treated with fuming nitric acid in concentrated sulfuric acid. nih.govnveo.org For 5-Methoxy-2-methylquinazoline, the presence of the electron-donating methoxy (B1213986) group (-OCH₃) at the C-5 position would activate the benzene ring, while the methyl group (-CH₃) at C-2 has a lesser activating effect on the pyrimidine ring. The methoxy group at C-5 is expected to direct incoming electrophiles primarily to the C-6 and C-8 positions.

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is susceptible to nucleophilic attack due to its electron-deficient character. The C-4 position is particularly reactive. Numerous studies on 2,4-dichloroquinazolines demonstrate that nucleophilic substitution with various amines (aliphatic, benzylic, anilines) occurs with high regioselectivity at the C-4 position. mdpi.comacs.org This high reactivity is attributed to the α-nitrogen atom and potential activation through coordination of a catalyst with the N-3 lone pair. rroij.com In the case of this compound, if a suitable leaving group (like a halogen) were present at the C-4 position, it would be the primary site for nucleophilic attack. For instance, the reaction of 4-chloro-2-methylquinazoline (B1587004) with N-methylanilines proceeds to give the corresponding 4-anilinoquinazolines. beilstein-journals.org

Strategic Derivatization at Key Positions (e.g., C-2, C-5, C-4, N-3) for Functionalization

The functionalization of the quinazoline scaffold at specific positions is a key strategy for developing new compounds. chim.it

C-2 Position: The methyl group at the C-2 position can be a handle for further reactions. For instance, styryl derivatization at the C-2 position can be achieved by reacting a 2-methylquinazoline (B3150966) derivative with an aldehyde, such as 4-methoxy benzaldehyde, in the presence of acetic acid and sodium acetate. ekb.eg

C-4 Position: The C-4 position is a common site for derivatization, often starting from a 4-chloroquinazoline (B184009) intermediate. This position readily undergoes nucleophilic substitution with amines, hydrazines, and other nucleophiles. nveo.orgrroij.comrroij.com For example, 4-hydrazinoquinazolines can be prepared and subsequently condensed with aldehydes to form Schiff bases. rroij.com The development of lipophilic character at the C-4 position is often desired for creating new inhibitors. frontiersin.org Electrochemically enabled C4–H functionalization has also been developed as a direct method for creating C-C, C-P, and C-O bonds. acs.org

C-5 Position: The methoxy group at C-5 can be a target for demethylation to yield a hydroxyl group, which can then be used for further functionalization.

N-3 Position: The N-3 nitrogen can be alkylated or acylated. evitachem.com In quinazolin-4-ones, substitution at the N-3 position is a common strategy. For example, 3-aminoquinazoline can be synthesized from 4H-benzo[d] nveo.orgwisc.eduoxazin-4-one and then reacted with aldehydes to introduce substituents at the N-3 position. rroij.comrroij.com Alkylation of related 2-methylquinazoline-4-thione can occur at either the N-3 or S-4 position, depending on the reaction conditions, due to the ambident nature of the resulting anion. tiiame.uzaip.org

Table 1: Examples of Derivatization Reactions on the Quinazoline Scaffold

| Position | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| C-4 | Nucleophilic Substitution | p-phenylene diamine, isopropanol | 4-Aminoquinazoline derivative | ekb.eg |

| C-2 | Condensation (Styryl derivatization) | 4-methoxy benzaldehyde, glacial acetic acid, sodium acetate | 2-Styrylquinazoline derivative | ekb.eg |

| N-3 | Alkylation | Propyl iodide, various solvents | N-3 or S-4 alkylated product | tiiame.uzaip.org |

| C-4 | Nucleophilic Substitution (Hydrazination) | Hydrazine (B178648) hydrate, ethanol | 4-Hydrazinoquinazoline | rroij.com |

Ring Modification and Rearrangement Studies of Quinazoline Scaffolds

The quinazoline ring system can undergo various modifications and rearrangements, leading to novel heterocyclic structures. rroij.com

Ring Opening: The quinazoline ring is generally stable in cold dilute acids and bases but can be hydrolyzed under harsher conditions. Boiling with hydrochloric acid can lead to ring cleavage, forming o-aminobenzaldehyde, ammonia, and formic acid. nveo.org

Rearrangements: Several types of rearrangements involving the quinazoline core have been reported. A regiospecific intramolecular rearrangement of a quinazolinone core has been discovered to produce bioactive (E)-amidobenzamidines. wisc.edu Another unprecedented intramolecular rearrangement of a quinazolinone core can generate a cyclic guanidine. wisc.edu The Dimroth rearrangement is a well-known example of atom exchange within heterocyclic rings. researchgate.net More recently, strategies for skeletal editing of quinolines have been developed, which could potentially be applied to quinazolines, allowing for the conversion into other heterocyclic systems like indolines, indoles, and isoquinolinones. bohrium.com A synthesis of dihydropyrazino-[2,1-b]-quinazolinones has been described that proceeds through a tandem quinazolinone–amidine rearrangement. scispace.comacs.org

Investigations into Coordination Chemistry of Quinazoline Derivatives with Metal Ions

Quinazoline derivatives are effective ligands for coordinating with metal ions due to the presence of nitrogen donor atoms. orientjchem.org The resulting metal complexes often exhibit unique properties. researchgate.netnih.gov

Quinazolin-4(3H)-one, a related structure, coordinates with metal ions like Cd(II) and Hg(II) primarily through the N-3 nitrogen atom. iucr.org Schiff base derivatives of quinazolines, containing O, N-donor atoms, form stable complexes with a variety of metal ions including Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. orientjchem.orgnih.gov The coordination typically involves the azomethine nitrogen and often a nearby oxygen or nitrogen atom, forming chelate rings. nih.gov For example, halogenated quinazoline-hydrazone derivatives act as tridentate ligands, coordinating to metal ions via the quinazoline N1, the hydrazine nitrogen, and a pyridine (B92270) nitrogen, forming two fused five-membered chelate rings. rsc.org The formation of these metal complexes can significantly alter the electronic and steric properties of the quinazoline ligand. orientjchem.orgresearchgate.net

Table 2: Examples of Metal Complexes with Quinazoline-Type Ligands

| Ligand Type | Metal Ions | Coordination Atoms | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one | Cd(II), Hg(II) | N-3 | iucr.org |

| Quinazoline Schiff Base | Co(II), Ni(II), Cu(II), Zn(II) | O, N | orientjchem.org |

| Quinazoline-Hydrazone | Mn(II), Ni(II), Cu(II), Zn(II), Cd(II) | N (quinazoline), N (hydrazine), N (pyridine) | rsc.org |

| Quinazoline-4(3H)-one Schiff Base | Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Cd(II) | O, N (tridentate) | nih.gov |

Biological and Pharmacological Research into 5 Methoxy 2 Methylquinazoline S Mechanisms of Action

Enzyme Target Modulation and Inhibition Dynamics

Quinazoline (B50416) derivatives have been extensively studied for their ability to modulate the activity of various enzymes, a key mechanism underlying their therapeutic potential. nih.gov

Kinase Inhibition (e.g., EGFR, VEGFR, PARP-1, GSK-3) Mechanisms

A significant area of research has focused on the role of quinazoline derivatives as kinase inhibitors. mdpi.com These compounds have shown inhibitory activity against several key kinases involved in cancer progression.

Epidermal Growth Factor Receptor (EGFR): Certain synthesized molecules with quinazoline moieties have demonstrated inhibitory activity against EGFR. mdpi.com For instance, novel 3-methylquinazolinone derivatives have been evaluated for their antitumor activity against wild-type EGFR tyrosine kinase (EGFRwt-TK). mdpi.com One such compound inhibited EGFRwt-TK with a half-maximal inhibitory concentration (IC50) of 10 nM. mdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR): A synthesized compound, 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol, has been identified as a potent inhibitor of vascular endothelial cell growth (VEGF) receptor tyrosine kinase. mdpi.com

Poly(ADP-ribose) Polymerase (PARP-1): Novel 1-(aryl methyl) quinazoline-2, 4 (1H, 3H)-ones analogs have been synthesized and patented as PARP inhibitors, which are effective for the treatment of breast cancer. mdpi.com

Glycogen Synthase Kinase-3 (GSK-3): Synthesized quinazoline analogs, such as 5-((3,4-dihydro-2-phenylquinazolin-4-yloxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine and its derivatives, are potent GSK-3 inhibitors. mdpi.com

The table below summarizes the inhibitory activities of various quinazoline derivatives against different kinases.

| Kinase Target | Quinazoline Derivative Example | Reported Activity |

| EGFR | 3-methylquinazolinone derivative | IC50 of 10 nM against EGFRwt-TK mdpi.com |

| VEGFR | 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol | Potent inhibitor of VEGF RTK mdpi.com |

| PARP-1 | 1-(aryl methyl) quinazoline-2, 4 (1H, 3H)-ones analog | Patented as a PARP inhibitor for breast cancer mdpi.com |

| GSK-3 | 5-((3,4-dihydro-2-phenylquinazolin-4-yloxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine | Potent GSK-3 inhibitor mdpi.com |

Other Enzymatic Targets and Their Modulation (e.g., Histone Deacetylases, Phosphodiesterases)

Beyond kinases, quinazoline derivatives have been shown to modulate other important enzymatic targets.

Histone Deacetylases (HDACs): Histone deacetylases are a class of enzymes that play a crucial role in gene expression and are attractive targets for cancer therapy. nih.gov A 2-methylquinazoline (B3150966) derivative, N-hydroxy-4-(2-methoxy-5-(methyl(2-methylquinazolin-4-yl)amino)phenoxy)butanamide (23bb), has been identified as a highly selective HDAC6 inhibitor with an IC50 of 17 nM. portlandpress.comacs.org This compound demonstrated 25-fold and 200-fold selectivity for HDAC6 over HDAC1 and HDAC8, respectively. acs.org Another 2-methylquinazoline derivative, F7, also selectively inhibits HDAC6 with an IC50 of 5.8 nM. plos.org

Phosphodiesterases (PDEs): A series of N2,N4-disubstituted quinazoline-2,4-diamines have been developed as phosphodiesterase-5 (PDE5) inhibitors. nu.ac.th Two compounds from this series showed strong inhibitory activity on human PDE5. nu.ac.th The vasorelaxant effects of these compounds are partly due to the potentiation of the nitric oxide/soluble guanylate cyclase/cyclic guanosine (B1672433) monophosphate (NO/sGC/cGMP) pathway. researchgate.net

Receptor Ligand Interactions and Functional Modulation (e.g., Nicotinic Acetylcholine Receptors, Adenosine (B11128) Receptors)

Derivatives of 5-Methoxy-2-methylquinazoline have been investigated for their interactions with various receptors.

Adenosine Receptors: A quinazoline derivative, 6-bromo-4-(furan-2-yl)quinazolin-2-amine, was identified as a hit compound with high affinity for the adenosine A2A receptor (Ki (hA2A R) = 20 nM). nih.gov Co-crystallization of this compound bound to the A2A R revealed key interactions, including hydrogen bonds between the 2-aminoquinazoline (B112073) ring and Asn253 and Glu169, π-stacking with Phe168, and hydrophobic interactions with His278 and Trp246. nih.gov The affinity of these compounds is mediated by the amine function of the 2-aminoquinazoline and the furan (B31954) ring. nih.gov

Elucidation of Molecular Mechanisms in Cellular Systems (e.g., Apoptosis Induction, Cell Cycle Arrest, Microtubule Disruption)

The anticancer activity of quinazoline derivatives is often attributed to their ability to induce apoptosis, cause cell cycle arrest, and disrupt microtubule dynamics.

Apoptosis Induction: Several quinazolinone derivatives have been shown to induce apoptosis in cancer cells. mdpi.com For instance, one derivative was found to induce late apoptosis in A549 cells at higher concentrations. mdpi.com Another study showed that certain quinazolinedione derivatives induced apoptosis in MCF-7 breast cancer cells primarily through the activation of caspase-9, a key enzyme in the mitochondria-dependent apoptosis pathway. mdpi.com The mechanism of apoptosis induction can involve both intrinsic and extrinsic pathways, including the release of cytochrome c from mitochondria and the activation of caspases-3/7, -8, and -9. researchgate.netresearchgate.net

Cell Cycle Arrest: Quinazoline derivatives can halt the progression of the cell cycle in cancer cells. Some derivatives have been shown to cause G2/M phase cell cycle arrest in A549 cells. mdpi.com Other studies have reported S phase arrest in nasopharyngeal cancer cells and G2/M arrest in oral squamous cell carcinoma cells. grafiati.com This arrest can be a precursor to apoptosis.

Microtubule Disruption: Certain quinazolinone derivatives act as microtubule disruptors. For example, 2′-methoxy derivatives have been shown to form hydrogen bonds with tubulin receptors and disrupt microtubules. mdpi.com One compound significantly inhibited microtubule protein polymerization, disrupted the cellular microtubule structure, and induced G2/M-phase cell cycle arrest. mdpi.com

Broad-Spectrum Biological Activity Investigations with Mechanistic Focus

The quinazoline scaffold is associated with a wide array of biological activities. mdpi.comresearchgate.net

Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal, Antiviral)

Quinazoline derivatives have demonstrated significant potential as antimicrobial agents. nih.govekb.egbiomedpharmajournal.org

Antibacterial Activity: Synthesized quinazoline derivatives have shown potent inhibitory activity against Gram-negative bacteria such as Xanthomonas axonopodis pv. citri, Xanthomonas oryzae pv. oryzae, and Ralstonia solanacearum. mdpi.com Some quinazolinone derivatives were found to be highly active against gram-positive bacteria. nih.gov The antibacterial activity of certain derivatives is remarkably broad-spectrum, showing effectiveness against both Gram-positive and Gram-negative bacteria. ujpronline.com

Antifungal Activity: A series of quinazoline derivatives have been evaluated for their antifungal activity, with some showing strong inhibition compared to the standard drug fluconazole (B54011). mdpi.com Newly synthesized compounds with a quinazolinone structure exhibited significant antifungal activity against several phytopathogenic fungi. mdpi.com

Antiviral Activity: Novel quinazoline-artemisinin hybrids have been synthesized and evaluated for their antiviral activity, with some showing potent activity against cytomegalovirus. mdpi.com Other quinazoline derivatives have demonstrated activity against the influenza virus and have been investigated for their effectiveness against the human rotavirus Wa strain. mdpi.commdpi.com Thioxothiazolo[3,4-a]quinazoline derivatives have been identified as a new class of herpesvirus inhibitors that target the viral alkaline nuclease. nih.gov

The table below provides examples of the antimicrobial activity of quinazoline derivatives.

| Antimicrobial Target | Quinazoline Derivative Example | Reported Activity |

| Gram-negative bacteria | Quinazoline derivatives with 1,2,4-triazole (B32235) thioether moiety | Potent inhibition against Xanthomonas axonopodis pv. citri, Xanthomonas oryzae pv. oryzae, and Ralstonia solanacearum mdpi.com |

| Gram-positive bacteria | Quinazolinone derivatives | Powerfully active against gram-positive bacteria nih.gov |

| Fungi | Quinazoline derivatives | Strong antifungal activity compared to fluconazole mdpi.com |

| Cytomegalovirus | Quinazoline-artemisinin hybrids | Potent activity with EC50 values of 0.15–0.21 μM mdpi.com |

| Herpesvirus | Thioxothiazolo[3,4-a]quinazoline derivatives | Inhibited HCMV replication with an EC50 of 0.9 μM nih.gov |

Anti-Inflammatory Pathway Interrogation and Modulation

Research into quinazoline derivatives has uncovered their potential to modulate key inflammatory pathways. These compounds are noted for their ability to interfere with the signaling cascades that lead to the production of pro-inflammatory mediators.

The anti-inflammatory effects of quinazoline derivatives have been linked to the inhibition of several key enzymes and transcription factors. semanticscholar.org One of the primary mechanisms involves the cyclooxygenase (COX) enzymes, with studies showing that certain 2-phenyl-4(3H)-quinazolinone derivatives exhibit superior inhibitory profiles against COX-2 compared to the non-steroidal anti-inflammatory drug (NSAID) indomethacin. semanticscholar.org The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects. semanticscholar.org

Furthermore, quinazoline-based compounds have been shown to attenuate inflammatory responses by modulating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.gov A quinazoline-based bromodomain and extra-terminal motif (BET) inhibitor, CN210, was found to reverse the activation of NF-κB and MAPK induced by lipopolysaccharide (LPS). nih.gov Similarly, other studies have identified pyrazolo[1,5-a]quinazoline compounds that inhibit LPS-induced NF-κB transcriptional activity. mdpi.com Some quinazolinone derivatives functionalized with urea/thiourea/thiazole moieties have also been investigated as 5-lipoxygenase (5-LOX) inhibitors, another important enzyme in the inflammatory cascade. researchgate.net

| Derivative Class | Pathway/Target Modulated | Observed Effect | Source |

|---|---|---|---|

| Quinazoline-based BET inhibitor (CN210) | NF-κB and MAPK pathways | Attenuated activation of NF-κB and MAPK; reduced expression of pro-inflammatory cytokines. | nih.gov |

| Pyrazolo[1,5-a]quinazolines | NF-κB | Inhibited LPS-induced NF-κB transcriptional activity. | mdpi.com |

| 2-Phenyl-3-(benzothiazol-2-yl)-4(3H)-quinazolinones | COX-1 and COX-2 | Exhibited weak inhibition of COX-1 but superior inhibitory activity against COX-2 compared to indomethacin. | semanticscholar.org |

| Quinazolinones with urea/thiourea/thiazole | 5-Lipoxygenase (5-LOX) | Showed potential as 5-LOX inhibitors. | researchgate.net |

| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride | Nitric Oxide (NO) | Reduced nitric oxide generation upon in vitro inflammatory stimulation. | nih.gov |

Antioxidant Activity Pathways and Radical Scavenging Mechanisms

The quinazoline scaffold is a recurring motif in compounds investigated for their antioxidant properties. The mechanism of action is often attributed to their ability to act as radical scavengers, donating electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.netsapub.org

The antioxidant potential of quinazoline derivatives has been evaluated through various in vitro assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), superoxide, hydroxyl, and nitric oxide radical scavenging assays. researchgate.netsapub.org The DPPH assay, for instance, measures the capacity of a compound to scavenge the stable DPPH free radical. sapub.org Several studies have demonstrated that quinazolinone derivatives exhibit significant DPPH radical scavenging activity, which is often concentration-dependent. sapub.orgmdpi.com

Structural features play a crucial role in the antioxidant capacity of these molecules. The presence and position of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, on the heterocyclic ring system can enhance radical scavenging activity. researchgate.netsapub.org For example, the presence of a p-hydroxyl group in an aromatic ring and a conjugated double bond are considered essential for effective radical scavenging. researchgate.net Computational studies using density functional theory (DFT) have been employed to understand the structure-activity relationship, correlating antioxidant activity with electronic properties like ionization potential and the HOMO-LUMO energy gap. sapub.org These studies suggest that compounds with lower ionization potential are better electron donors and thus more effective antioxidants. sapub.org

| Compound/Derivative Class | Assay | Key Finding | Source |

|---|---|---|---|

| Quinazolinone–vanillin derivatives | DPPH and Nitric Oxide (NO) Scavenging | Compounds with multiple electron-donating groups (-OCH3, -OCOCH3, -NCOCH3) showed excellent scavenging capacity. | sapub.org |

| 2,3-disubstituted quinazolinones | DPPH, Reducing Power, Total Antioxidant Status (TAS) | Analogs demonstrated notable antioxidant activity. | mdpi.com |

| 2,3-dihydro-2-(3,4-dihydroxyphenyl) pyrazolo[5,1-b]quinazolin-9(1H)-one | Free Radical-Scavenging, Reducing Power, Chelating Activity | The presence of hydroxyl groups was related to higher antioxidant activity. | researchgate.net |

| Quinazolinones with urea/thiourea/thiazole | DPPH, Superoxide, Hydroxyl, and NO Radical Scavenging | Certain derivatives manifested profound antioxidant potential. | researchgate.net |

Other Mechanistic Studies Pertaining to Specific Biological Activities (e.g., Anticonvulsant, Antimalarial)

Beyond anti-inflammatory and antioxidant effects, the quinazoline core is integral to compounds showing potential in treating neurological disorders and infectious diseases.

Anticonvulsant Mechanisms

Quinazoline derivatives have been extensively studied for their anticonvulsant properties, with research pointing towards multiple mechanisms of action that enhance neuronal inhibition or reduce excitation. medwinpublishers.com A primary target for these compounds is the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the brain. medwinpublishers.com In silico and in vivo studies suggest that some quinazolin-4(3H)-one derivatives act as positive allosteric modulators of the GABAA receptor, binding at the benzodiazepine (B76468) site to enhance GABA-mediated inhibitory effects. nih.gov This is supported by the fact that their anticonvulsant effect can be antagonized by flumazenil (B1672878), a known benzodiazepine antagonist. nih.gov

Another significant mechanism involves the modulation of voltage-gated ion channels, including sodium (Na+) and calcium (Ca2+) channels. medwinpublishers.comwikipedia.org By prolonging the inactivation state of these channels, anticonvulsant drugs can suppress the sustained, high-frequency repetitive firing of neurons that characterizes seizure activity. medwinpublishers.com Anticonvulsant screening is often performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, which help predict efficacy against generalized tonic-clonic and absence seizures, respectively. mdpi.com

| Derivative Class | Proposed Mechanism | Screening Model | Key Finding | Source |

|---|---|---|---|---|

| 2,3-disubstituted quinazolin-4(3H)-one | Positive allosteric modulator of GABA-A receptor | Pentylenetetrazole (PTZ)-induced seizure model | Compounds demonstrated potential anticonvulsant activity, confirmed by flumazenil antagonism assay. | nih.gov |

| General Quinazolines | Enhancement of GABA-A receptor function | scPTZ | The scPTZ model is a predictor for anticonvulsants that protect against absence seizures. | mdpi.com |

| General Quinazolines | Blockade of voltage-gated Na+ channels | MES | The MES model predicts the ability to protect against generalized tonic-clonic seizures. | mdpi.com |

| 5-methoxy-2-mercapto benzimidazole (B57391) derivatives | Not specified, but activity noted | Yohimbine hydrochloride-induced epilepsy | Synthesized compounds showed significant delay in the onset and reduction in the number of clonic seizures. | scholarsresearchlibrary.com |

Antimalarial Mechanisms

The quinazoline scaffold is also present in molecules explored for antimalarial activity. mdpi.com The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel therapeutic agents with new mechanisms of action. researchgate.net One of the established targets for antimalarial drugs is the parasite's heme detoxification pathway. jmp.ir During its life cycle in red blood cells, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystal called hemozoin. Inhibition of this heme polymerization process is a validated antimalarial mechanism. jmp.ir

Another potential mechanism involves the inhibition of parasitic enzymes crucial for survival, such as cysteine proteases like falcipain-2, which are involved in hemoglobin degradation. phcogj.com Computational and in silico studies are increasingly used to identify potential drug candidates and elucidate their mechanisms of action by predicting interactions with parasitic proteins. phcogj.commdpi.com For instance, deep learning-driven research has successfully identified novel quinazoline derivatives with potent antiplasmodial activity in the low nanomolar range against both drug-sensitive and multi-drug-resistant P. falciparum strains. nih.govplos.org

Structure Activity Relationship Sar Studies of 5 Methoxy 2 Methylquinazoline and Its Derivatives

Impact of Substituent Position and Nature (e.g., Methoxy (B1213986), Methyl Groups) on Biological Activity and Potency

The strategic placement of substituents on the quinazoline (B50416) core is a key determinant of pharmacological activity. SAR studies have revealed that modifications at positions 2, 3, 4, 6, and 8 are particularly significant for modulating the biological effects of these compounds. nih.gov

The methyl group at the C-2 position is often considered essential for certain activities. nih.gov For instance, in the context of Poly(ADP-ribose) polymerase (PARP) inhibition, 2-methylquinazolinones have been found to be generally more potent than their 2-phenylquinazolinone counterparts. nih.gov The lipophilicity conferred by the methyl group at this position can enhance the compound's permeability through biological membranes. cymitquimica.com

The methoxy group, as seen in 5-Methoxy-2-methylquinazoline, and its position play a vital role. Electron-donating groups like methoxy can increase anti-inflammatory and antioxidant properties. ijpsjournal.com However, the positional context is critical. For example, in a series of PARP inhibitors, an 8-methyl substituent was found to enhance inhibitory activity more effectively than an 8-methoxy group. nih.gov In other cases, a methoxy group at position 4 has been shown to improve solubility without compromising target affinity. The presence of a methoxy group can also influence antibacterial activity, with studies showing that methoxy-substituted rings were more active compared to compounds with other groups. nih.gov

Substitutions at other positions also have a profound impact:

Position 3: The presence of a substituted aromatic ring at this position is often essential for antimicrobial activities. nih.gov For some anticancer derivatives, substitution with a methyl group at position 3 led to significant inhibitory effects on the Epidermal Growth Factor Receptor (EGFR). ekb.eg

Position 4: Amine or substituted amine groups at the 4th position can improve antimicrobial activities. nih.gov

Positions 6 and 8: The introduction of halogen atoms at these positions has been linked to enhanced antimicrobial activity. nih.gov

The table below summarizes the influence of various substituents on the biological activity of quinazoline derivatives based on available research.

| Position | Substituent | Influence on Biological Activity | Finding Source |

| 2 | Methyl | Essential for antimicrobial activity; More potent for PARP inhibition than 2-phenyl. | nih.govnih.gov |

| 3 | Substituted Aromatic Ring | Essential for antimicrobial activity. | nih.gov |

| 4 | Methoxy | Improves solubility without compromising target affinity. | |

| 4 | Amine/Substituted Amines | Can improve antimicrobial activity. | nih.gov |

| 6 | Halogen (e.g., Bromine) | Augments steric bulk for selective binding; can improve antimicrobial activity. | nih.gov |

| 8 | Methyl | Enhanced PARP inhibitory activity compared to 8-methoxy. | nih.gov |

| 8 | Halogen | Can improve antimicrobial activity. | nih.gov |

Stereochemical Influences on Molecular Recognition and Efficacy

The three-dimensional arrangement of atoms (stereochemistry) in a molecule is a critical factor that governs its interaction with chiral biological targets like enzymes and receptors. In the realm of quinazoline derivatives, stereochemistry can dictate the molecule's binding orientation, affinity, and ultimately, its efficacy.

One clear example of stereochemical influence is seen in the products of Diels-Alder reactions used to synthesize tetrahydroquinazoline (B156257) derivatives. ingentaconnect.com The reaction of a pyrimidine (B1678525) ortho-quinodimethane with diethyl maleate (B1232345) results in a mixture of cis- and trans-adducts, whereas the reaction with diethyl fumarate (B1241708) yields only the trans-adduct. ingentaconnect.com These stereoisomers, having distinct spatial arrangements, will present different pharmacodynamic and pharmacokinetic profiles due to differential interactions with their biological targets.

In the design of more complex macrocyclic inhibitors based on other scaffolds, altering the stereochirality has been a key strategy to obtain compounds with good solubility and potent inhibitory activity in cell proliferation assays. mdpi.com This principle of stereochemical optimization is directly applicable to the design of advanced quinazoline-based therapeutics. The precise geometry of a quinazoline derivative allows it to fit into a specific binding pocket, and even minor changes in the orientation of a substituent from one stereoisomer to another can lead to a significant loss or gain of activity.

Pharmacophore Modeling and Ligand Design Principles for Quinazoline Derivatives

Pharmacophore modeling is a computational strategy used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.gov For quinazoline derivatives, these models serve as powerful blueprints for designing new, more potent inhibitors for various targets, including enzymes like acetylcholinesterase (AChE) and receptor tyrosine kinases like EGFR. nih.govugm.ac.id

A typical pharmacophore model for a quinazoline-based inhibitor might include features such as:

Hydrogen bond acceptors

Hydrogen bond donors

Aromatic rings

Hydrophobic features

For example, a 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore model developed for quinazoline-based AChE inhibitors was successfully used as a filter to screen a chemical database for new potential inhibitors. nih.govtandfonline.com Similarly, pharmacophore models derived from the interaction of known lead compounds (like erlotinib (B232) and afatinib) with the EGFR protein have been used to design novel quinazoline derivatives as potential anticancer agents. ugm.ac.id These models help researchers understand why certain substitutions enhance activity while others diminish it, guiding more rational and efficient drug discovery efforts. Ligand-based drug design, which relies on these models, is a cornerstone of modern medicinal chemistry for developing novel quinazoline-based therapeutic agents. nih.gov

Bioisosteric Replacements and Scaffold Hybridization Strategies for Enhanced Activity

To improve the potency, selectivity, and pharmacokinetic properties of lead compounds, medicinal chemists frequently employ strategies like bioisosteric replacement and scaffold hybridization. nih.govrsc.org

Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of enhancing a desired biological activity or reducing toxicity. preprints.org This strategy has been effectively used for quinazoline derivatives. In one study, a thiophene (B33073) ring in a series of thienopyrimidinone inhibitors was replaced with a benzene (B151609) ring, leading to a new series of highly active quinazolinone-based inhibitors of HIV-1 reverse transcriptase. tandfonline.com This "scaffold hopping" from a thienopyrimidinone to a quinazolinone demonstrates the power of bioisosteric replacement in discovering novel chemical series. tandfonline.com Another study explored replacing a carbon atom with a sulfur atom in a triazino-quinazoline derivative to improve its anti-inflammatory activity. nih.gov

Scaffold hybridization is an approach where two or more different pharmacophores (bioactive scaffolds) are combined into a single new molecule. rsc.org The goal is to create a hybrid compound with enhanced or dual activity, potentially targeting multiple pathways. The quinazoline scaffold has been successfully hybridized with various other heterocyclic systems:

Indazole: Replacement of a quinazoline ring with an indazole moiety in certain pyridine-urea hybrids led to a significant increase in cytotoxic activity against cancer cell lines. mdpi.com

Pyrazole: Hybrid molecules combining a quinazolinone structural unit with a pyrazole-containing fragment have been synthesized, resulting in compounds with promising antifungal activity against Rhizoctonia solani. nih.gov

Triazole: Linking a triazole scaffold to a quinazolinone has been explored to leverage the known bioactivity of triazoles, creating hybrids with potential anticancer effects. rsc.org

These strategies highlight the versatility of the quinazoline scaffold, allowing for extensive molecular modifications that can lead to compounds with significantly enhanced therapeutic properties. preprints.org

Computational Chemistry and in Silico Approaches in Research on 5 Methoxy 2 Methylquinazoline

Molecular Docking Simulations for Ligand-Target Binding Prediction and Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mechanism and predicting the affinity of potential drug candidates. In the study of quinazoline (B50416) derivatives, docking simulations have been extensively used to identify key interactions within the active sites of various therapeutic targets.

Research on quinazolinone derivatives has employed molecular docking to explore their inhibitory potential against enzymes like matrix metalloproteinase-13 (MMP-13), a target for osteoarthritis treatment. nih.gov These simulations help identify crucial amino acid residues (such as Ala238, Thr245, and Met253) that are key for improving the activity and stability of the inhibitors through interactions like hydrogen bonding. nih.gov Similarly, docking studies on novel quinazoline compounds have been performed against targets like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), revealing binding modes within the ATP-binding pocket. mdpi.comresearchgate.net For instance, certain compounds showed favorable docking scores against EGFR (-11.300 kcal/mol) and VEGFR2 (-10.987 kcal/mol). researchgate.net

The process involves placing the ligand in various conformations within the protein's binding site and scoring these poses based on a scoring function that estimates binding energy. researchgate.net The conformation with the lowest energy is considered the most stable and likely binding mode. researchgate.netnih.gov These studies provide a structural basis for the observed biological activity and guide the rational design of new derivatives with enhanced potency. nih.govnih.gov

| Target Protein | Key Interacting Residues | Predicted Binding Energy/Score | Research Focus |

| MMP-13 | Ala238, Thr245, Thr247, Met253 | Not specified | Design of osteoarthritis inhibitors nih.gov |

| EGFR | Cys797 (covalent), Met793 | -11.300 kcal/mol | Anticancer agent design mdpi.comresearchgate.net |

| VEGFR2 | Cys919, Asp1046 | -11.247 kcal/mol | Anticancer agent design mdpi.comresearchgate.net |

| hCA-IIX | Not specified | -12.19 kcal/mol | Carbonic anhydrase inhibition nih.gov |

| JAK2 | Leucine 855, Serine 936 | -66.003 kcal/mol (Ligand binding energy) | JAK2 inhibition for cancer therapy innovareacademics.in |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are essential for predicting the activity of unsynthesized compounds and for optimizing lead structures. For quinazoline derivatives, both 2D and 3D-QSAR studies have been successfully applied.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.gov In a study on quinazolinone derivatives as MMP-13 inhibitors, robust CoMFA and CoMSIA models were developed, yielding high correlation coefficients (q² = 0.646 and 0.704, respectively). nih.gov The contour maps generated from these models indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were primary influencers of inhibitory activity. nih.gov

2D-QSAR studies have also been conducted, identifying key molecular descriptors that influence the anticancer activity of quinazoline derivatives. researchgate.net Descriptors such as the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and the number of H-bond donors were found to be relevant. researchgate.net These models, once validated internally and externally, can reliably predict the activity of new, theoretically designed molecules, thereby guiding synthetic efforts toward more potent candidates. researchgate.netresearchgate.net

| QSAR Model | Statistical Parameter | Value | Application |

| CoMFA | q² (cross-validated r²) | 0.646 | Predicting MMP-13 inhibition nih.gov |

| r² (non-cross-validated r²) | 0.992 | Predicting MMP-13 inhibition nih.gov | |

| R²pred (external validation) | 0.829 | Predicting MMP-13 inhibition nih.gov | |

| CoMSIA | q² (cross-validated r²) | 0.704 | Predicting MMP-13 inhibition nih.gov |

| r² (non-cross-validated r²) | 0.992 | Predicting MMP-13 inhibition nih.gov | |

| R²pred (external validation) | 0.839 | Predicting MMP-13 inhibition nih.gov | |

| 2D-QSAR (MNLR) | Rtest (external validation) | 0.94 | Predicting anticancer activity researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Elucidation of Binding Modes

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time, offering insights into the stability of protein-ligand complexes and the specific interactions that maintain them. innovareacademics.in This technique is often used to validate docking results and to understand the conformational changes that may occur upon ligand binding. nih.gov

For quinazoline derivatives, MD simulations have been used to confirm the stability of their complexes with targets like EGFR, VEGFR2, and JAK2. mdpi.cominnovareacademics.in Simulations lasting for nanoseconds can track the movement of the ligand within the binding pocket. mdpi.cominnovareacademics.in Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed. A low and stable RMSD value (e.g., around 2 Å) for the ligand suggests that it remains securely bound in its predicted pose. researchgate.net

These simulations have shown that stable hydrogen bonds and hydrophobic interactions are crucial for the binding of quinazoline inhibitors. mdpi.comresearchgate.net For example, MD studies confirmed that certain quinazolinone compounds form stable hydrogen bond interactions with their target receptors for over 80% of the simulation time. researchgate.net This detailed understanding of the dynamic binding process is invaluable for designing inhibitors with improved residence time and efficacy.

In Silico ADMET Profiling for Computational Prediction of Pharmacokinetic Properties

Before a compound can become a drug, it must possess acceptable pharmacokinetic properties, summarized by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET profiling uses computational models to predict these properties early in the drug discovery process, saving time and resources by flagging compounds with poor drug-like qualities. researchgate.netjapsonline.com

Numerous studies on quinazoline derivatives incorporate in silico ADMET predictions. nih.govresearchgate.net These predictions assess parameters such as oral bioavailability, aqueous solubility, blood-brain barrier penetration, and potential toxicity. japsonline.comnih.gov One of the most common filters is Lipinski's Rule of Five, which helps estimate a compound's potential for oral bioavailability. japsonline.com

For various quinazoline series, ADMET predictions have shown that many derivatives possess good drug-likeness and favorable pharmacokinetic characteristics. researchgate.netnih.gov For instance, studies have used software like Lazar, ProTox, and ADMET Predictor to evaluate properties such as carcinogenicity, mutagenicity, and hepatotoxicity for pyrazolylaminoquinazoline derivatives. japsonline.comresearchgate.net This computational screening ensures that the most promising and safest compounds are prioritized for further development. nih.gov

| ADMET Property | Prediction Tool/Rule | Finding for Quinazoline Derivatives | Reference |

| Drug-Likeness | Lipinski's Rule of Five | Many derivatives satisfy the rule, indicating good potential oral bioavailability. | nih.govjapsonline.com |

| Pharmacokinetics | ADMET Predictor | Various derivatives exhibit excellent predicted pharmacokinetic characteristics. | nih.govresearchgate.net |

| Toxicity (Mutagenicity) | Lazar, ProTox | Some pyrazolylaminoquinazoline derivatives were predicted to have mutagenic effects. | japsonline.comresearchgate.net |

| Toxicity (Carcinogenicity) | Lazar | Two active compounds were predicted to have no carcinogenic effects. | japsonline.comresearchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov These calculations provide fundamental insights into a molecule's structure, stability, and reactivity, which are essential for understanding its biological activity.

For quinazoline derivatives, DFT methods like B3LYP have been used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. epstem.net A smaller energy gap suggests that a molecule is more reactive.

Molecular Electrostatic Potential (MEP) analysis, another quantum chemical tool, maps the electrostatic potential onto the electron density surface of a molecule. nih.gov This map reveals the regions most susceptible to electrophilic and nucleophilic attack, helping to predict how a molecule will interact with a biological target. nih.govepstem.net For example, MEP analysis can identify which parts of a quinazoline derivative, such as sulfonamide groups, are most likely to engage in inhibitory interactions with a target protein. nih.gov These theoretical calculations of electronic properties strongly correlate with and help explain experimentally observed biological activities. nih.gov

Advanced Characterization and Analytical Methodologies for 5 Methoxy 2 Methylquinazoline

Application of Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, IR Spectroscopy) for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for determining the molecular structure of a chemical compound. By analyzing the interaction of the molecule with electromagnetic radiation, each method provides unique pieces of the structural puzzle, which, when combined, allow for a comprehensive confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Methoxy-2-methylquinazoline, both ¹H NMR and ¹³C NMR spectra would provide definitive evidence of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The methyl group at the C2 position would typically appear as a sharp singlet in the upfield region. The methoxy (B1213986) group protons at the C5 position would also produce a singlet. The aromatic protons on the quinazoline (B50416) ring system would resonate in the downfield region, with their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) revealing their precise location and relationship to each other. researchgate.net

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. researchgate.net The chemical shifts would confirm the presence of the methyl and methoxy carbons, as well as the sp²-hybridized carbons of the quinazoline core. semanticscholar.org The carbon atoms directly bonded to nitrogen or oxygen would appear at characteristic chemical shifts. semanticscholar.org

Predicted NMR Data for this compound ¹H NMR (Proton NMR)

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (H6, H7, H8) | 7.0 - 8.0 | m (multiplet) | 3H |

| Methoxy Protons (-OCH₃) | ~3.9 | s (singlet) | 3H |

¹³C NMR (Carbon NMR)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (in related quinazolinones) | 160-168 |

| C=N / Aromatic C's | 105 - 160 |

| Methoxy Carbon (-OCH₃) | ~56 |

| Methyl Carbon (-CH₃) | ~22 |

Note: The predicted values are based on data from structurally similar quinazoline derivatives. Actual experimental values may vary. researchgate.netsemanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org The calculated molecular weight for this compound (C₁₀H₁₀N₂O) is approximately 174.20 g/mol . In an ESI+ (Electrospray Ionization) experiment, the compound would be detected as its protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 175. rsc.org The fragmentation pattern observed in the mass spectrum provides further structural confirmation, often showing characteristic losses of small groups like methyl (-CH₃) or carbon monoxide (-CO). onlinescientificresearch.comresearchgate.net

Expected Mass Spectrometry Data for this compound

| Data Type | Expected Value | Description |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O | - |

| Molecular Weight | ~174.20 g/mol | - |

| [M+H]⁺ Ion (ESI-MS) | ~175 m/z | Protonated molecule, confirms molecular weight. rsc.org |

| Key Fragment Ions | Varies | Characteristic fragments resulting from the cleavage of the quinazoline ring or loss of substituents. researchgate.net |

Note: Fragmentation is dependent on the ionization method and energy used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pg.edu.pl The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (in CH₃) | Stretch | 2850 - 3000 |

| C=N (quinazoline ring) | Stretch | 1615 - 1650 |

| C=C (aromatic ring) | Stretch | 1450 - 1600 |

| C-O (methoxy ether) | Stretch | 1200 - 1275 (asymmetric) & 1000-1075 (symmetric) |

Note: These are typical ranges for the indicated functional groups. researchgate.netsapub.org

Chromatographic Techniques for Purity Assessment, Isolation, and Quantification in Research Contexts

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. moravek.com In the context of this compound research, these methods are crucial for ensuring the purity of the synthesized compound, isolating it from reaction byproducts, and quantifying its concentration in various samples.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile chemical compounds. moravek.com A sample of this compound is dissolved and injected into the HPLC system, where it passes through a column packed with a stationary phase. A liquid mobile phase carries the sample through the column, and components separate based on their differential interactions with the stationary phase. torontech.com

For purity analysis, a high-resolution separation is performed, and the resulting chromatogram shows peaks corresponding to the main compound and any impurities. The purity is often expressed as a percentage based on the relative area of the main peak. In process development for related heterocyclic compounds, purities of greater than 99% are often targeted and verified by HPLC. researchgate.net

Isolation

For the purification of this compound on a laboratory scale, column chromatography is a standard technique. rsc.org This method uses a glass column filled with a solid adsorbent like silica (B1680970) gel. The crude product is loaded onto the top of the column, and a solvent (eluent) is passed through, carrying the components down at different rates, allowing for their separation and collection as purified fractions. For higher resolution and larger scale purifications, preparative HPLC can be employed, which operates on the same principles as analytical HPLC but with larger columns and higher sample capacities. nih.gov

Quantification

In many research applications, it is necessary to determine the exact concentration of a compound. Both HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful quantitative techniques. nih.govtandfonline.com

HPLC Quantification: A calibration curve is created by analyzing standard solutions of this compound at known concentrations. The peak area of the compound in an unknown sample is then compared to this calibration curve to determine its concentration. ijpsonline.com Method validation ensures accuracy and precision, establishing parameters like the Limit of Detection (LOD) and Limit of Quantification (LOQ). tandfonline.comijpsonline.com

GC-MS Quantification: For compounds that are sufficiently volatile and thermally stable, GC-MS can be used. The gas chromatograph separates the components of a mixture, and the mass spectrometer detects and quantifies them, often using an internal standard for enhanced accuracy. nih.gov

Typical Chromatographic Conditions for Analysis of Quinazoline Derivatives

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Application |

|---|---|---|---|---|

| HPLC | C18 Reverse Phase | Gradient of Acetonitrile/Water or Methanol/Water nih.govmdpi.com | UV (e.g., at 226 or 270 nm) nih.govijpsonline.com | Purity, Quantification |

| LC-MS | C18 Reverse Phase | Gradient of Acetonitrile/Water with formic acid | Mass Spectrometry (MS) | Identification, Purity, Quantification |

| GC-MS | Capillary Column (e.g., DB-5ms) | Helium | Mass Spectrometry (MS) | Quantification of volatile analogs |

| TLC | Silica Gel | Ethyl Acetate / Petroleum Ether mixture | UV light | Reaction Monitoring, Fraction Analysis |

Note: The specific conditions must be optimized for this compound.

Emerging Research Directions and Future Perspectives for 5 Methoxy 2 Methylquinazoline

Development of Novel Chemical Probes and Research Tools Based on the Compound's Core

The development of high-quality chemical probes is essential for dissecting the role of specific proteins in complex biological systems and for validating new drug targets. promega.de A chemical probe is a small molecule designed to interact with a specific protein target with high affinity and selectivity, allowing researchers to study its function in cells and organisms. ox.ac.uk For a probe to be effective, it typically requires high potency in biochemical assays (e.g., <100nM), significant on-target effects in cells (e.g., <1µM), and substantial selectivity over closely related proteins. promega.de

The 5-Methoxy-2-methylquinazoline core represents a promising starting point for creating such tools. The general approach involves designing molecules that not only bind to the target but also carry additional functionalities. For instance, activity-based probes (ABPs) are designed to react only with the active form of an enzyme, providing a direct measure of its functional state within a complex environment like a cell lysate. frontiersin.org These probes often contain three key components: a "warhead" that covalently binds to the target, a tag for detection or purification (like a terminal alkyne for click chemistry), and a photoaffinity group (like a diazirine) for light-induced cross-linking. nih.gov

Future research could focus on modifying the this compound structure to incorporate these features. By systematically altering substituents on the quinazoline (B50416) ring, researchers can optimize binding affinity and selectivity for a protein of interest. The development of such probes based on this scaffold would provide invaluable tools for target validation and could accelerate the discovery of new therapeutic applications for this class of compounds. ox.ac.ukmdpi.com

Exploration of Multi-Targeting Approaches and Polypharmacology in Advanced Research

The traditional "one drug, one target" model is increasingly being supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets simultaneously. nih.gov This multi-targeting approach is particularly advantageous for treating complex, multifactorial diseases like cancer, where multiple signaling pathways are often dysregulated. nih.govekb.eg A multi-target drug can offer superior efficacy compared to single-target agents or combination therapies. nih.gov

The quinazoline nucleus is an ideal scaffold for developing polypharmacological agents due to its ability to interact with a diverse range of biological targets. ekb.egbohrium.com Quinazoline derivatives have been successfully developed as dual inhibitors of key cancer-related enzymes like Epidermal Growth Factor Receptor (EGFR) and HER2. scielo.br

For this compound, future research will likely involve the rational design of derivatives that can simultaneously modulate several disease-relevant pathways. This involves creating hybrid molecules that combine the structural features necessary for binding to different targets. Computational methods, including virtual screening and machine learning, are becoming instrumental in predicting these multi-target interactions and guiding the synthesis of these sophisticated compounds. nih.gov The goal is to develop agents with enhanced therapeutic profiles by hitting multiple nodes in a disease network. gardp.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. mdpi.comresearchgate.net A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models, which use mathematical algorithms to correlate a compound's chemical structure with its biological activity. nih.gov

For the quinazoline scaffold, numerous QSAR studies have been conducted to predict anticancer and other biological activities. nih.govacs.org These models are built using a dataset of known quinazoline derivatives and their measured activities. acs.org Techniques like Multiple Linear Regression (MLR) and more advanced ML algorithms are used to identify key molecular descriptors—physicochemical properties or structural features—that influence a compound's potency. acs.org

A 2D-QSAR analysis on a series of 31 quinazoline derivatives against human lung cancer, for example, resulted in a robust predictive model (R² = 0.745, R²_test = 0.941). acs.org Such models allow researchers to design new molecules with potentially enhanced activity by modifying the core structure with substituents predicted to be favorable. acs.orgmdpi.com For instance, based on QSAR predictions, 18 new quinazoline molecules were designed with modifications at the N-3 and C-6 positions, which were predicted to enhance inhibitory activity against EGFR. acs.org

The integration of AI/ML enables the rapid virtual screening of vast chemical libraries and the de novo design of compounds like this compound derivatives with optimized, predictable activities, significantly reducing the time and cost of drug development. nih.govacs.org

Table 1: Examples of QSAR Model Parameters for Quinazoline Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Model Type | Target/Activity | Key Algorithms | R² (Goodness of Fit) | Q² (Predictive Ability) | Source(s) |

|---|---|---|---|---|---|

| 2D-QSAR | Anticancer (Lung Cancer, EGFR) | Multiple Linear Regression (MLR) | 0.745 | 0.669 | acs.org |

| 3D-QSAR | Antitumor (Osteosarcoma) | CoMSIA | 0.987 | 0.630 | nih.gov |

| ML Model | Anticancer | - | 82% Probability (Active) | - | mdpi.com |

Sustainable and Eco-Friendly Synthetic Innovations for Industrial and Academic Applications

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact and improve efficiency. For quinazoline derivatives, this has led to the development of numerous sustainable synthetic protocols that minimize the use of hazardous reagents and solvents. openmedicinalchemistryjournal.com

Eco-friendly approaches for quinazoline synthesis include:

Use of Green Solvents: Replacing traditional volatile organic solvents with water, ionic liquids, or bio-based solvents like gluconic acid aqueous solution. openmedicinalchemistryjournal.com

Nanocatalysis: Employing heterogeneous nanocatalysts (e.g., nano-In₂O₃, Co(II)-NH₂-Si@Fe₂O₃) that offer high surface area, leading to faster reactions under milder conditions, and can be easily recovered and reused for multiple cycles.

Energy-Efficient Methods: Utilizing microwave irradiation or visible light-driven photocatalysis to accelerate reactions, often leading to higher yields in less time compared to conventional heating. openmedicinalchemistryjournal.comcitedrive.com

Multi-Component Reactions (MCRs): Designing one-pot syntheses where two or more starting materials react to form the final product, which increases efficiency and reduces waste. openmedicinalchemistryjournal.com

One study reported a 97% yield for quinazoline derivatives using a curcumin-sensitized TiO₂ photocatalyst under visible light, with the catalyst being reusable for at least four cycles with minimal loss in performance. citedrive.com Another catalyst-free method utilized a low-melting mixture of maltose, dimethylurea, and NH₄Cl as a biodegradable and effective reaction medium. rsc.org These innovations not only make the production of compounds like this compound more environmentally benign but also more cost-effective for both academic research and industrial-scale manufacturing. citedrive.com

Table 2: Comparison of Sustainable Synthetic Methods for Quinazoline Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Method | Catalyst / Medium | Key Conditions | Yield | Key Advantages | Source(s) |

|---|---|---|---|---|---|

| Photocatalysis | Curcumin-sensitized TiO₂ | Visible light, 40 min | 97% | High yield, reusable catalyst, eco-friendly | citedrive.com |

| Nanocatalysis | nano-In₂O₃ | 80 °C in water/ethanol | High | Reusable catalyst, green solvent | |

| Green Solvent | Gluconic acid aqueous solution (GAAS) | - | - | Bio-based, environmentally benign | openmedicinalchemistryjournal.com |

| Catalyst-Free | Maltose–dimethylurea–NH₄Cl mixture | Aerobic oxidation | High | Inexpensive, non-toxic, biodegradable | rsc.org |

Investigation of New Biological Pathways and Novel Therapeutic Indications for the Quinazoline Scaffold

The quinazoline scaffold is renowned for its wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. researchgate.netmdpi.com While many quinazoline-based drugs target well-established pathways like protein kinases, ongoing research is uncovering novel biological targets and therapeutic opportunities. bohrium.com

Emerging research directions for the quinazoline scaffold include:

DNA Damage Response: Quinazolinone derivatives have been synthesized as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. nih.govacs.org Inhibiting PARP is a clinically validated strategy for treating certain types of cancers, and novel quinazolinone-based inhibitors are among the most potent reported to date. acs.org

Neurodegenerative Diseases: The pleiotropic pharmacological profile of amino-quinazolines has prompted investigations into their potential for treating neurodegenerative conditions like Alzheimer's disease. scielo.br

Antifungal and Antiparasitic Agents: Researchers are exploring the utility of quinazoline derivatives against various pathogens. mdpi.commdpi.com For instance, 2-methyl quinazolinone has shown a broad antifungal spectrum. mdpi.com

Targeting Other Enzymes: Beyond kinases, quinazolines are being investigated as inhibitors of other critical enzymes. For example, some derivatives show promise as inhibitors of Bloom syndrome protein (BLM), another target involved in maintaining genomic stability. mdpi.com

The structural versatility of this compound makes it an excellent candidate for derivatization and screening against these novel biological pathways. By systematically exploring its structure-activity relationships against new targets, researchers can potentially identify lead compounds for diseases with high unmet medical needs. researchgate.net

常见问题

Basic: What are the common synthetic routes for 5-Methoxy-2-methylquinazoline, and how can reaction yields be optimized?

Answer:

this compound is typically synthesized via cyclocondensation of substituted anthranilic acid derivatives with amines or via Suzuki-Miyaura coupling for quinazoline ring functionalization. Key steps include:

- Cyclocondensation : React 2-amino-5-methoxybenzoic acid with acetic anhydride to form the quinazoline core. Optimize yields by controlling reaction temperature (80–100°C) and using catalysts like polyphosphoric acid .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product. Yield improvements (~40–60%) are achievable by slow cooling during crystallization .

- By-product management : Monitor intermediates via TLC and adjust stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl) to suppress side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- 1H/13C NMR : Assign methoxy (-OCH3) and methyl (-CH3) groups using chemical shifts (δ ~3.8–4.0 ppm for OCH3; δ ~2.5 ppm for CH3). Compare with calculated shifts from density functional theory (DFT) to resolve ambiguities .

- LC-MS : Confirm molecular weight (MW = 188.22 g/mol) via ESI+ mode (m/z 189 [M+H]+). Use high-resolution MS to distinguish isotopic patterns from impurities .

- FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and C-N stretching (~1350 cm⁻¹) vibrations to verify quinazoline ring formation .

Advanced: How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Answer:

Discrepancies in bond lengths/angles may arise from twinning or poor diffraction quality. Mitigation strategies include:

- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets. For twinned crystals, apply the TwinRotMat option in SHELXL .

- Refinement : Constrain thermal parameters (ADPs) for methoxy/methyl groups. Validate using R-factor convergence (target: R1 < 5%) and Hirshfeld surface analysis to assess intermolecular interactions .

- Cross-validation : Compare with DFT-optimized geometries (e.g., Gaussian 16 B3LYP/6-31G*) to identify outliers .

Advanced: What methodologies address conflicting bioactivity data in studies of this compound analogs?

Answer:

Contradictions in IC50 values or mechanism-of-action studies require:

- Standardized assays : Replicate experiments under identical conditions (e.g., pH 7.4, 37°C) using cell lines from authenticated repositories (e.g., ATCC).

- Metabolic stability testing : Assess compound stability in liver microsomes (e.g., human CYP3A4) to rule out false negatives due to rapid degradation .

- In silico modeling : Use molecular docking (AutoDock Vina) to compare binding affinities across protein conformations (e.g., kinase active/inactive states) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 masks) during powder handling .

- Spill management : Neutralize spills with activated carbon or vermiculite. Avoid water rinsing to prevent drainage contamination .

- Waste disposal : Segregate waste in labeled containers for incineration by licensed facilities .

Advanced: How can computational methods guide the design of this compound derivatives with enhanced selectivity?

Answer:

- QSAR modeling : Train models on datasets of quinazoline bioactivity (e.g., ChEMBL) to predict substituent effects on target binding .

- Molecular dynamics (MD) : Simulate ligand-protein interactions (GROMACS) over 100 ns to identify stable binding poses and critical residues .

- ADMET prediction : Use SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration or avoidance .

Basic: What chromatographic techniques are optimal for purity analysis of this compound?

Answer:

- HPLC : Use a C18 column (4.6 × 250 mm) with isocratic elution (acetonitrile/water 60:40, 1 mL/min). Monitor at 254 nm; retention time ~8–10 min .

- GC-MS : Apply for volatile derivatives (e.g., silylated samples) with He carrier gas and a DB-5MS column. Confirm purity >95% via peak integration .

Advanced: How can researchers reconcile discrepancies between calculated and observed elemental analysis data?

Answer:

Deviations >0.3% for C/H/N require:

- Sample drying : Remove solvent residues by vacuum drying (40°C, 24 h) before analysis.

- Combustion calibration : Validate CHNS analyzers with acetanilide standards.

- By-product identification : Use LC-MS/MS to detect trace impurities (e.g., unreacted intermediates) contributing to anomalous results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。